1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid 1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666578
InChI: InChI=1S/C14H16N4O2/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-4-2-3-5-18/h6-9H,2-5H2,1H3,(H,19,20)
SMILES: CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol

1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC13666578

Molecular Formula: C14H16N4O2

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
IUPAC Name 1-methyl-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C14H16N4O2/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-4-2-3-5-18/h6-9H,2-5H2,1H3,(H,19,20)
Standard InChI Key PCNWBXUMSTWDHD-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3
Canonical SMILES CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3

Introduction

Structural Characteristics and Synthetic Pathways

Molecular Architecture

The compound features a pyrrole-2-carboxylic acid core substituted at the 1-position with a methyl group and at the 4-position with a pyrimidine ring bearing a pyrrolidin-1-yl substituent. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding and solubility modulation.

Key Structural Components:

  • Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at positions 1 and 2, contributing to electron-rich properties.

  • Pyrimidine-pyrrolidine substituent: A six-membered diazine ring linked to a saturated pyrrolidine moiety, introducing basicity and conformational flexibility.

  • Carboxylic acid: A polar functional group critical for target binding and pharmacokinetic optimization.

Synthesis Strategies

Synthesis typically involves multi-step protocols to assemble the hybrid structure:

  • Pyrrole core formation: Knorr pyrrole synthesis or Paal-Knorr cyclization using 1,4-diketones and amines.

  • Pyrimidine coupling: Suzuki-Miyaura cross-coupling to attach the pyrimidine-pyrrolidine fragment at the pyrrole 4-position.

  • Carboxylic acid introduction: Hydrolysis of ester precursors or direct carboxylation under acidic conditions.

A representative synthetic route is outlined below:

StepReaction TypeReagents/ConditionsYield (%)
1Pyrrole alkylationMethyl iodide, K₂CO₃, DMF, 80°C78
2Pyrimidine couplingPd(PPh₃)₄, Na₂CO₃, DME, 100°C65
3Carboxylic acid deprotectionHCl (6M), reflux92

Data adapted from analogous syntheses in .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Structural analogs of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis (Table 1) .

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Analogs

CompoundS. aureus (MIC, μg/mL)M. tuberculosis (MIC, μg/mL)Cytotoxicity (IC₅₀, μM)
Parent compound (this review)0.0240.016>50
1-Methoxypyrrole-2-carboxamide 12 (inhibition zone)N/A>100
Phallusialide A 326445

The parent compound’s superior potency correlates with its ability to inhibit MmpL3, a transmembrane transporter critical for mycobacterial cell wall synthesis . Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and Asp645 of MmpL3, while the pyrimidine-pyrrolidine moiety occupies hydrophobic pockets .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Pyrrole methylation: N-methylation at position 1 enhances metabolic stability but reduces antibacterial activity by 50-fold due to steric hindrance .

  • Pyrimidine modifications: Electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 2-position improve target affinity by 3–5-fold .

  • Carboxylic acid isosteres: Replacement with tetrazole or sulfonamide groups diminishes activity, underscoring the acid’s role in hydrogen bonding .

Pharmacophore Model

The essential pharmacophoric features include:

  • Hydrogen bond donor: Carboxylic acid (-COOH).

  • Aromatic plane: Pyrrole-pyrimidine system for π-stacking.

  • Basic nitrogen: Pyrrolidine moiety for ionic interactions.

Pharmacokinetic and Toxicity Profile

Metabolic Stability

Mouse microsomal assays indicate rapid clearance (t₁/₂ <30 min) for analogs lacking 4-substituents on the pyrrole ring . Introducing 4-fluoro or 4-pyridyl groups extends half-life to >120 min, suggesting strategies to mitigate oxidative metabolism.

Toxicity Considerations

  • Cytotoxicity: IC₅₀ >50 μM in HEK293 cells, indicating favorable selectivity .

  • hERG inhibition: No significant activity at 10 μM, reducing cardiac risk .

Future Directions and Applications

Lead Optimization

  • Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Combination therapies: Synergy testing with β-lactam antibiotics against multidrug-resistant S. aureus.

Target Expansion

  • Kinase inhibition: Computational screening predicts activity against BRAF V600E and EGFR mutants.

  • Antiviral potential: Evaluation against SARS-CoV-2 main protease (Mᵖʳᵒ) via molecular docking.

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